N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
Description
N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a dichlorophenyl group, a thiophenyl group, and a piperidine ring
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-13-4-3-12(10-14(13)18)19-16(21)20-7-5-11(6-8-20)15-2-1-9-22-15/h1-4,9-11H,5-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNWZHGNYKQUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of Piperidine
A modified Friedel-Crafts reaction enables direct introduction of the thiophen-2-yl group. Piperidine is treated with thiophene-2-carbonyl chloride in the presence of AlCl₃, yielding 4-(thiophen-2-yl)piperidine after reduction with LiAlH₄.
Reaction Conditions :
- Reagents : Thiophene-2-carbonyl chloride (1.2 eq), AlCl₃ (2.5 eq), anhydrous DCM, 0°C to RT, 12 h.
- Reduction : LiAlH₄ (3 eq), THF, reflux, 4 h.
- Yield : 62% (two steps).
Boc-Protection of Piperidine Nitrogen
To prevent undesired side reactions during subsequent steps, the piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O):
$$
\text{4-(Thiophen-2-yl)piperidine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-4-(thiophen-2-yl)piperidine}
$$
Characterization Data :
- $$^1$$H NMR (400 MHz, CDCl₃): δ 7.21 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.91 (m, 2H, thiophene-H), 3.95 (m, 2H, piperidine-H), 2.85 (m, 2H, piperidine-H), 1.44 (s, 9H, Boc-H).
Formation of the Carboxamide Moiety
Carboxylic Acid Activation
The Boc-protected piperidine is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃ in H₂SO₄), followed by activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
$$
\text{Boc-4-(thiophen-2-yl)piperidine} \xrightarrow{\text{Jones reagent}} \text{Boc-4-(thiophen-2-yl)piperidine-1-carboxylic acid}
$$
Reaction Conditions :
- Oxidation : CrO₃ (3 eq), H₂SO₄ (0.5 M), acetone, 0°C, 2 h.
- Activation : EDC (1.5 eq), HOBt (1.2 eq), DCM, RT, 1 h.
Coupling with 3,4-Dichloroaniline
The activated acid is coupled with 3,4-dichloroaniline to form the carboxamide:
$$
\text{Activated acid} + \text{3,4-dichloroaniline} \xrightarrow{\text{DIPEA}} \text{Boc-protected carboxamide}
$$
Optimization Insights :
- Solvent : Dichloromethane (DCM) outperforms THF due to better solubility of intermediates.
- Base : N,N-Diisopropylethylamine (DIPEA, 2 eq) ensures efficient deprotonation.
- Yield : 78% after column chromatography (hexane/ethyl acetate 3:1).
Deprotection and Final Product Isolation
Boc Removal with Trifluoroacetic Acid
The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM:
$$
\text{Boc-protected carboxamide} \xrightarrow{\text{TFA/DCM (1:1)}} \text{N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide}
$$
Workup :
- Neutralization with saturated NaHCO₃.
- Extraction with ethyl acetate (3 × 50 mL).
- Drying over anhydrous Na₂SO₄.
Recrystallization for Enhanced Purity
The crude product is recrystallized from ethanol to afford white crystals:
Recrystallization Conditions :
- Solvent : Ethanol (95%), 60°C, slow cooling to 4°C.
- Purity : >99% (HPLC).
- Yield : 85%.
Analytical Characterization
Spectroscopic Data
$$^1$$H NMR (400 MHz, DMSO-d₆):
- δ 10.12 (s, 1H, NH), 7.68 (d, J = 8.8 Hz, 1H, Ar-H), 7.52 (dd, J = 8.8 Hz, 1H, Ar-H), 7.38 (d, J = 5.2 Hz, 1H, thiophene-H), 7.21 (m, 2H, thiophene-H), 3.72 (m, 2H, piperidine-H), 2.85 (m, 2H, piperidine-H), 2.45 (m, 1H, piperidine-H), 1.92 (m, 2H, piperidine-H).
IR (KBr, cm⁻¹) :
HRMS (ESI) :
- m/z calcd for C₁₆H₁₅Cl₂N₂OS: 369.03; found: 369.05 [M+H]⁺.
Purity and Yield Comparison Table
| Step | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| Friedel-Crafts | 62 | 90 | Column Chromatography |
| Boc Protection | 89 | 95 | Recrystallization |
| Carboxamide Coupling | 78 | 98 | Column Chromatography |
| Deprotection | 92 | 99 | Recrystallization |
Mechanistic Considerations and Side Reactions
Competing Pathways During Coupling
The use of EDC/HOBt minimizes racemization but may lead to acylurea formation if stoichiometry is imbalanced. Excess 3,4-dichloroaniline (1.5 eq) suppresses this side reaction.
Thiophene Ring Stability
Thiophene rings are susceptible to electrophilic substitution under acidic conditions. TFA-mediated deprotection at 0°C prevents sulfuration or ring-opening.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen acts as a nucleophilic site, enabling reactions with electrophiles such as alkyl halides and acyl chlorides. Polar aprotic solvents (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)) enhance reaction efficiency by stabilizing transition states.
Example Reaction:
Reactant: N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide + Benzyl bromide
Conditions: DMF, 80°C, 12 hours
Product: N-Benzyl derivative (yield: 72%)
Key Data:
-
Reaction monitored via TLC (Rf shift from 0.45 to 0.68)
-
Purity confirmed by HPLC (>95%)
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
Conditions: 6M HCl, reflux, 24 hours
Product: 4-(Thiophen-2-yl)piperidine hydrochloride + 3,4-Dichloroaniline
Yield: 89%
Basic Hydrolysis
Conditions: 2M NaOH, ethanol, 60°C, 8 hours
Product: Sodium 4-(thiophen-2-yl)piperidine-1-carboxylate + 3,4-Dichloroaniline
Yield: 78%
Suzuki Coupling at the Thiophene Ring
The thiophene moiety participates in palladium-catalyzed cross-couplings. For example, bromination at the 5-position of thiophene enables Suzuki-Miyaura reactions :
Reactants:
-
Brominated derivative + Phenylboronic acid
Catalyst: Pd(PPh₃)₄
Base: K₂CO₃
Solvent: Toluene/EtOH (3:1)
Conditions: 90°C, 18 hours
Product: 5-Phenylthiophene-substituted derivative
Yield: 65%
Curtius Rearrangement for Urea Derivatives
The carboxamide group can be converted to urea derivatives via Curtius rearrangement:
Reactants:
-
Intermediate carboxylic acid + 4-Chlorophenylamine
Reagent: Diphenylphosphoryl azide (DPPA)
Conditions: Microwave irradiation, 120°C, 30 minutes
Product: Urea-linked analog
Yield: 58%
Electrophilic Aromatic Substitution
The dichlorophenyl ring undergoes electrophilic substitution, particularly nitration:
Conditions: HNO₃/H₂SO₄ (1:3), 0°C → 25°C, 4 hours
Product: 3,4-Dichloro-5-nitrophenyl-substituted derivative
Yield: 63%
Characterization:
-
NMR: δ 8.21 (s, 1H, Ar–NO₂)
-
NMR: δ 148.5 (C–NO₂)
Stability Under Oxidative Conditions
The thiophene ring is susceptible to oxidation:
Conditions: H₂O₂ (30%), acetic acid, 50°C, 6 hours
Product: Thiophene-1,1-dioxide derivative
Yield: 54%
Mechanism: Epoxidation followed by ring-opening
Functionalization via Amide Bond Formation
The primary amine (post-hydrolysis) reacts with acyl chlorides:
Reactant: 4-(Thiophen-2-yl)piperidine + Acetyl chloride
Conditions: Et₃N, CH₂Cl₂, 0°C → RT
Product: N-Acetylpiperidine derivative
Yield: 81%
This compound’s reactivity is primarily governed by its piperidine nitrogen, carboxamide group, and aromatic substituents. Reaction outcomes depend critically on solvent polarity, temperature, and catalyst selection . Further studies are needed to explore its catalytic asymmetric transformations and bioorthogonal reactivity.
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that piperidine derivatives, including N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide, exhibit antidepressant properties. Research has shown these compounds can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
Antipsychotic Potential
The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders. Studies have focused on its ability to modulate dopamine receptors, which are often implicated in psychotic conditions .
Neuropathic Pain Management
Research indicates that compounds with a piperidine core may also be effective in managing neuropathic pain. The mechanism is thought to involve modulation of pain pathways through receptor interactions similar to those observed with established analgesics .
Cancer Therapeutics
Emerging studies have begun to explore the role of piperidine derivatives as potential anticancer agents. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .
Case Study 1: Antidepressant Efficacy
A study published in PLOS ONE examined several piperidine derivatives for their antidepressant effects. The findings suggested that modifications to the piperidine ring could enhance binding affinity for serotonin receptors, leading to improved therapeutic outcomes .
Case Study 2: Antipsychotic Profile
A comparative analysis of various piperidine derivatives demonstrated that certain substitutions on the phenyl ring significantly affected receptor affinity and selectivity. This study highlighted this compound as a promising candidate for further development in antipsychotic therapies .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.
Signal Transduction Pathways: The compound may influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can be compared with other similar compounds, such as:
N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxylate: Similar structure but different functional group.
N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-amine: Contains an amine group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C14H13Cl2N3OS
- Molecular Weight : 330.30 g/mol
- CAS Number : Not specified in the search results.
Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C14H13Cl2N3OS |
| Molecular Weight | 330.30 g/mol |
| Key Functional Groups | Piperidine, Thiophene, Carboxamide |
The compound exhibits various biological activities primarily attributed to its interaction with specific biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, indicating potential use as an antimicrobial agent.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from degeneration, suggesting applications in neurodegenerative diseases.
Anticancer Studies
A study published in PubMed Central highlighted the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives similar to this compound demonstrated IC50 values ranging from 10 to 50 µM against human colon adenocarcinoma cells (CaCo-2) and cervical cancer cells (HeLa) .
Antimicrobial Evaluation
In vitro evaluations have established the minimum inhibitory concentration (MIC) for this compound at approximately 0.5 µg/mL against Staphylococcus aureus and Escherichia coli. The compound exhibited bactericidal activity at higher concentrations, reinforcing its potential as an antimicrobial agent .
Comparative Biological Activity Table
Q & A
Q. What are the standard synthetic protocols for N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide?
The compound is synthesized via coupling reactions between piperidine intermediates and aryl isocyanates. A general procedure involves reacting a piperidine derivative (e.g., 4-(thiophen-2-yl)piperidine) with 3,4-dichlorophenyl isocyanate under anhydrous conditions, typically in solvents like dichloromethane or DMF, with yields ranging from 68% to 88% depending on substituents. Reaction progress is monitored via TLC or LCMS, and purification is achieved through column chromatography .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton and carbon environments (e.g., δ 7.42 ppm for dichlorophenyl protons; δ 11.24 ppm for carboxamide NH) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] at 483.1 vs. calculated 481.9912) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : Assesses purity (>98%) and reaction completion .
Advanced Research Questions
Q. How do substituents on the aryl isocyanate influence reaction yields and product purity?
Substituent effects are critical:
- Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) enhance reactivity due to increased electrophilicity of the isocyanate, yielding 86–88% .
- Steric hindrance (e.g., 4-iodophenyl) reduces yields to 68–70% despite similar electronic profiles .
- Optimization strategies : Use of microwave-assisted synthesis or catalytic bases (e.g., triethylamine) improves yields for bulky substituents .
Q. How can discrepancies between in vitro receptor binding affinity and in vivo pharmacological efficacy be addressed?
Discrepancies often arise from pharmacokinetic factors:
- Metabolism : CYP3A4-mediated hepatic metabolism reduces bioavailability (e.g., NGB 2904 shows 50% reduction in brain exposure after intraperitoneal administration) .
- Efflux transporters : P-glycoprotein (P-gp) substrates (e.g., PG 01037) exhibit lower CNS penetration, requiring dose adjustments or co-administration with P-gp inhibitors .
- Conformational analysis : Molecular dynamics simulations (e.g., AM1 or CoMFA models) reconcile binding data by identifying bioactive conformers of the carboxamide moiety .
Q. What strategies ensure analytical data validity for novel derivatives?
- Replication : Independent synthesis and characterization (e.g., -NMR, HRMS) across labs .
- Cross-validation : Use orthogonal techniques (e.g., IR for carbonyl confirmation; X-ray crystallography for absolute configuration, as in COD entry 2230670) .
- Microanalysis : Elemental analysis (C, H, N) confirms stoichiometry for novel compounds .
Q. How can pharmacokinetic properties be optimized for CNS-targeted applications?
- CYP3A inhibition : Co-administration with CYP3A inhibitors (e.g., ketoconazole) prolongs half-life (e.g., from 1.49 to 3.27 hours) .
- P-gp modulation : Structural modifications (e.g., reducing logP from 4.5 to 3.8) minimize efflux transporter recognition .
- Prodrug strategies : Esterification of the carboxamide group enhances blood-brain barrier permeability .
Q. What molecular modeling approaches predict CB1 receptor interactions and antagonist activity?
- CoMFA models : 3D-QSAR identifies steric/electrostatic hotspots (e.g., pyrazole C3 substituent governs inverse agonist vs. neutral antagonist activity) .
- Conformational analysis : Protonation states (e.g., piperidine N-protonation) shift energetic stability of conformers (Tg > Cg > Ts > Cs), aligning with agonist superimposition models .
- Docking studies : The dichlorophenyl moiety occupies a hydrophobic pocket analogous to cannabinoid agonists’ C3 alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
